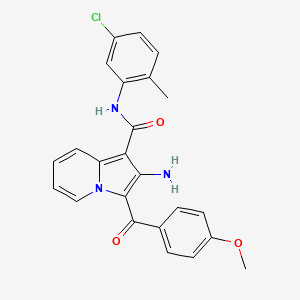

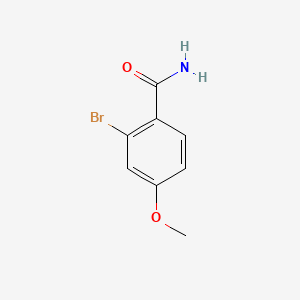

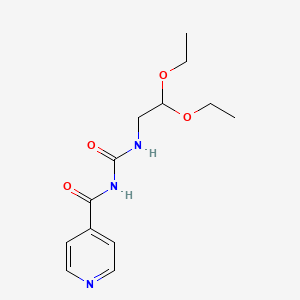

![molecular formula C21H17ClN4O3S B2498849 3-{[2-(3-chlorophenyl)-2-oxoethyl]thio}-7-(4-ethoxyphenyl)[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one CAS No. 1242965-50-9](/img/structure/B2498849.png)

3-{[2-(3-chlorophenyl)-2-oxoethyl]thio}-7-(4-ethoxyphenyl)[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound "3-{[2-(3-chlorophenyl)-2-oxoethyl]thio}-7-(4-ethoxyphenyl)[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one" is related to a class of chemicals that often feature in the synthesis of pharmaceuticals and materials with unique biological and chemical properties. These compounds are of interest due to their potential applications in various fields of chemistry and medicine, excluding direct drug use and dosage considerations.

Synthesis Analysis

The synthesis of triazolo[4,3-a]pyrazin derivatives is typically achieved through multicomponent reactions or one-pot synthesis methods. For example, a one-pot synthesis approach has been utilized for the efficient creation of triazolo and thiadiazin derivatives from simple starting materials, demonstrating the atom-economical nature of these syntheses (Sujatha et al., 2018).

Molecular Structure Analysis

Structural characterization often involves analytical and spectral data, including IR, 1H-NMR, 13C-NMR, and Mass spectroscopy. These techniques confirm the structural integrity and the presence of specific functional groups within the compound. Studies involving single crystal diffraction have provided insights into the molecular arrangement and confirmed the planarity or three-dimensional structure of related compounds (Kariuki et al., 2021).

Chemical Reactions and Properties

The reactivity of triazolo[4,3-a]pyrazin derivatives can be influenced by the presence of substituents on the aromatic rings, affecting their chemical behavior in reactions. For instance, nucleophilic substitution reactions, cyclocondensations, and reactions with carboxylic acids under specific conditions are common pathways to modify these compounds and introduce new functional groups (Fedotov et al., 2022).

科学的研究の応用

Synthesis and Antimicrobial Activities

Some novel derivatives of 1,2,4-triazole, including compounds similar to the one , have been synthesized and tested for antimicrobial activities. These derivatives have shown good or moderate activities against various microorganisms, highlighting their potential in antimicrobial applications (Bektaş et al., 2007).

Role in Modern Medicine and Pharmacy

Compounds containing 1,2,4-triazole and pyrazole fragments, similar to the one , play a strategic role in modern medicine and pharmacy. The chemical modification capabilities and pharmacological potential of these heterocycles allow them to interact with various biological targets, making them scientifically attractive for drug development (Fedotov et al., 2022).

Novel Synthesis Methods

A novel method for synthesizing derivatives of 1,2,4-triazolo[4,3-a]pyrazines, like the compound , involves an intramolecular condensation reaction. This method is noted for its simplicity and efficiency, contributing to the ease of producing such compounds (Lee et al., 1989).

Biological Evaluation of Derivatives

Research into derivatives of 1,2,4-triazolo[3,4-b][1,3,4]oxadiazoles, which are structurally related to the compound , has shown their significant antibacterial activity against various bacteria. This indicates their potential as pharmaceutical agents with specific biological properties (Reddy et al., 2013).

作用機序

Target of Action

The compound “3-[2-(3-chlorophenyl)-2-oxoethyl]sulfanyl-7-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-a]pyrazin-8-one” belongs to the class of triazoles . Triazole compounds are known to bind with a variety of enzymes and receptors in the biological system, showing versatile biological activities .

Mode of Action

This interaction can lead to various changes in the biological system, depending on the specific targets of the compound .

Biochemical Pathways

Triazole compounds are known to show a broad range of biological activities, suggesting that they may affect multiple biochemical pathways .

Result of Action

Given that it is a triazole compound, it may have a range of potential effects, including antibacterial, antifungal, anticancer, antioxidant, antiviral, anti-inflammatory, analgesic, antiepileptic, antihypertensive, antidepressant, antidiabetic, antianxiety and antitubercular activities .

特性

IUPAC Name |

3-[2-(3-chlorophenyl)-2-oxoethyl]sulfanyl-7-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-a]pyrazin-8-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H17ClN4O3S/c1-2-29-17-8-6-16(7-9-17)25-10-11-26-19(20(25)28)23-24-21(26)30-13-18(27)14-4-3-5-15(22)12-14/h3-12H,2,13H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ACYQVOOEOMRCRT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)N2C=CN3C(=NN=C3SCC(=O)C4=CC(=CC=C4)Cl)C2=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H17ClN4O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

440.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-{[2-(3-chlorophenyl)-2-oxoethyl]thio}-7-(4-ethoxyphenyl)[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

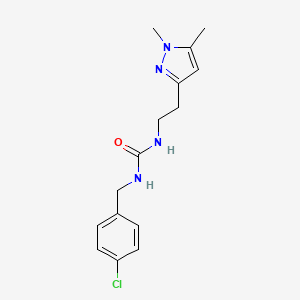

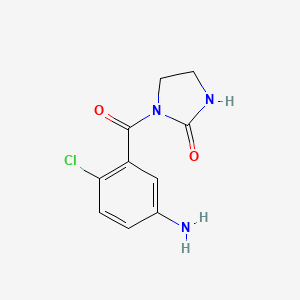

![Methyl 3-[(7-chloroquinolin-4-yl)amino]-2-[(3-fluorophenyl)methylsulfanyl]-4-oxoquinazoline-7-carboxylate](/img/structure/B2498766.png)

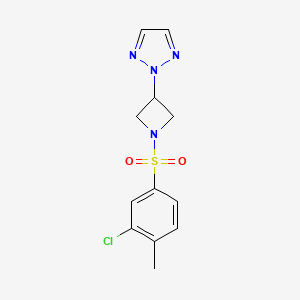

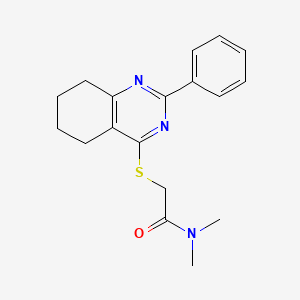

![1-(Chloromethyl)-3-(2-phenylethyl)bicyclo[1.1.1]pentane](/img/structure/B2498769.png)

![2-(2-ethyl-1,3-thiazol-4-yl)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)acetic acid](/img/structure/B2498771.png)

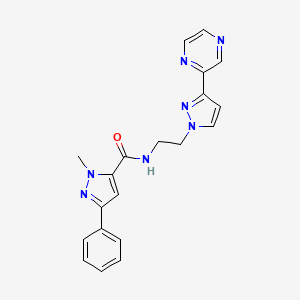

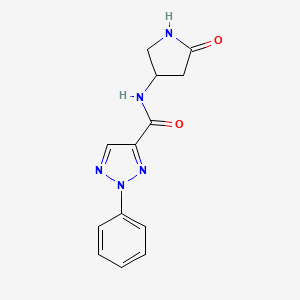

![3-((2-(azepan-1-yl)-2-oxoethyl)thio)-5-phenyl-[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one](/img/structure/B2498776.png)